molecular formula C9H11N3O2 B3042541 N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine CAS No. 64679-69-2

N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine

Cat. No.: B3042541
CAS No.: 64679-69-2
M. Wt: 193.20 g/mol
InChI Key: YYUSZTQRCCAPDJ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine: is an organic compound with the molecular formula C₉H₁₁N₃O₂ It is characterized by the presence of a nitropyridine ring and a dimethylamino group attached to an ethenamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine typically involves the reaction of 3-nitropyridine-4-carbaldehyde with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine can undergo oxidation reactions, where the nitro group can be converted to other functional groups such as nitroso or amino groups.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the nitro group can be replaced by other substituents such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.

Major Products:

    Oxidation: Products may include nitroso or amino derivatives.

    Reduction: The major product is the corresponding amino compound.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of nitro and amino groups on biological activity. It is also used in the development of fluorescent probes for imaging applications.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The dimethylamino group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    N,N-Dimethyl-2-(3-aminopyridin-4-yl)ethenamine: Similar structure but with an amino group instead of a nitro group.

    N,N-Dimethyl-2-(3-chloropyridin-4-yl)ethenamine: Similar structure but with a chlorine substituent instead of a nitro group.

    N,N-Dimethyl-2-(3-bromopyridin-4-yl)ethenamine: Similar structure but with a bromine substituent instead of a nitro group.

Uniqueness: N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo various transformations, making the compound versatile for synthetic applications. Additionally, the combination of the nitro and dimethylamino groups can enhance the compound’s pharmacological properties, making it a valuable scaffold for drug development.

Properties

IUPAC Name

N,N-dimethyl-2-(3-nitropyridin-4-yl)ethenamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-11(2)6-4-8-3-5-10-7-9(8)12(13)14/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUSZTQRCCAPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C=NC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90724384
Record name N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64679-69-2
Record name N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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